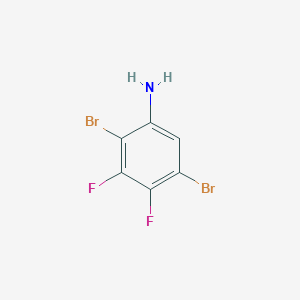
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid is an organic compound with the molecular formula C14H12ClNO4 It is a derivative of benzoic acid, featuring a chloro, methoxy, and pyridinylmethoxy substituent on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Chlorination: Introduction of the chloro group at the desired position using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.
Pyridinylmethoxylation: Coupling of the pyridinylmethoxy group using a suitable pyridine derivative and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Hydroxy-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid.
Substitution: 3-Substituted-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid derivatives.
科学研究应用
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research and could vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
3-Chloro-4-methoxybenzoic acid: Lacks the pyridinylmethoxy group.
5-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid: Lacks the chloro group.
3-Chloro-5-methoxybenzoic acid: Lacks the pyridinylmethoxy group.
Uniqueness
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid is unique due to the combination of its substituents, which can confer distinct chemical and biological properties
属性
分子式 |
C14H12ClNO4 |
|---|---|
分子量 |
293.70 g/mol |
IUPAC 名称 |
3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C14H12ClNO4/c1-19-12-6-10(14(17)18)5-11(15)13(12)20-8-9-3-2-4-16-7-9/h2-7H,8H2,1H3,(H,17,18) |
InChI 键 |
UJACRARDLFJJLH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


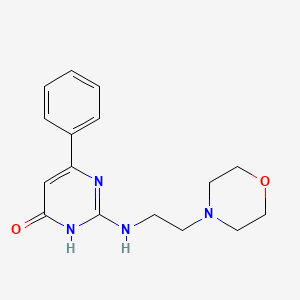
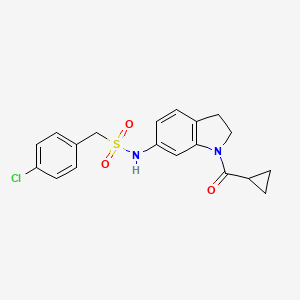
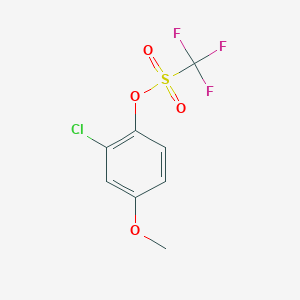
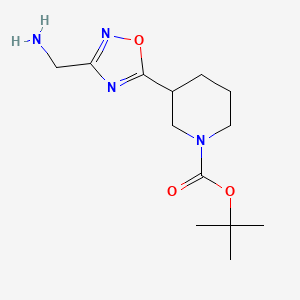
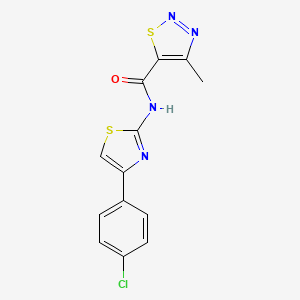
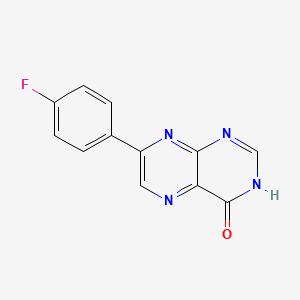
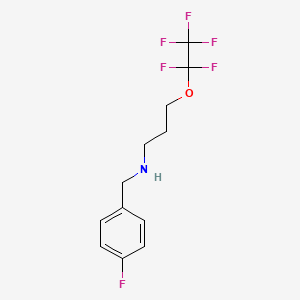
![7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870982.png)
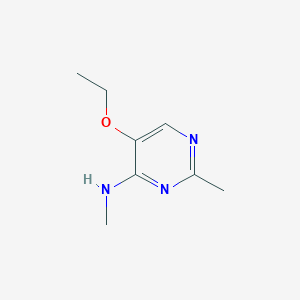


![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)
![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)
